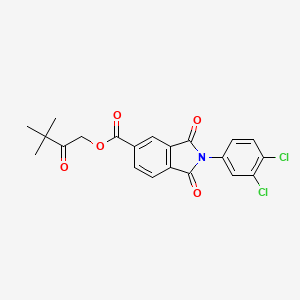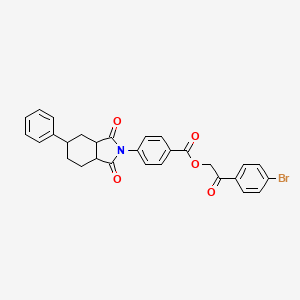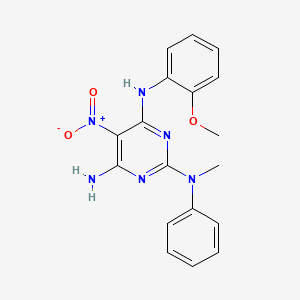
1-(4-methoxyphenyl)-1-oxopropan-2-yl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methoxyphenyl)-1-oxopropan-2-yl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate is a complex organic compound that features a combination of aromatic and aliphatic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-1-oxopropan-2-yl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate typically involves multi-step organic reactions. One common approach is as follows:
-
Formation of the 1-(4-methoxyphenyl)-1-oxopropan-2-yl moiety
Starting Material: 4-methoxyacetophenone
Reagents: Acetyl chloride, aluminum chloride (Friedel-Crafts acylation)
Conditions: Anhydrous conditions, room temperature
Product: 1-(4-methoxyphenyl)-1-oxopropan-2-yl chloride
-
Formation of the 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate moiety
Starting Material: Phthalic anhydride, phenylamine
Reagents: Acetic acid, sodium acetate
Conditions: Reflux, 4-6 hours
Product: 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoic acid
-
Coupling Reaction
Reagents: 1-(4-methoxyphenyl)-1-oxopropan-2-yl chloride, 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoic acid
Conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature
Product: this compound
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-methoxyphenyl)-1-oxopropan-2-yl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions
Reduction: Lithium aluminum hydride, anhydrous conditions
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), halogenating agents (e.g., bromine)
Major Products
Oxidation: 1-(4-hydroxyphenyl)-1-oxopropan-2-yl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate
Reduction: 1-(4-methoxyphenyl)-1-hydroxypropan-2-yl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate
Substitution: 1-(4-methoxyphenyl)-1-oxopropan-2-yl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)-4-nitrobenzoate
Wissenschaftliche Forschungsanwendungen
1-(4-methoxyphenyl)-1-oxopropan-2-yl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Research: Studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Industrial Applications: Used as an intermediate in the synthesis of other complex organic compounds, contributing to the development of new materials and chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-methoxyphenyl)-1-oxopropan-2-yl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-hydroxyphenyl)-1-oxopropan-2-yl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate
- 1-(4-methoxyphenyl)-1-oxopropan-2-yl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)-4-nitrobenzoate
- 1-(4-methoxyphenyl)-1-hydroxypropan-2-yl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate
Uniqueness
1-(4-methoxyphenyl)-1-oxopropan-2-yl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate is unique due to its combination of aromatic and aliphatic structures, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C31H29NO6 |
|---|---|
Molekulargewicht |
511.6 g/mol |
IUPAC-Name |
[1-(4-methoxyphenyl)-1-oxopropan-2-yl] 3-(1,3-dioxo-5-phenyl-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoate |
InChI |
InChI=1S/C31H29NO6/c1-19(28(33)21-11-14-25(37-2)15-12-21)38-31(36)23-9-6-10-24(17-23)32-29(34)26-16-13-22(18-27(26)30(32)35)20-7-4-3-5-8-20/h3-12,14-15,17,19,22,26-27H,13,16,18H2,1-2H3 |
InChI-Schlüssel |
FAKRXNFNHOQWKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=CC=C(C=C1)OC)OC(=O)C2=CC(=CC=C2)N3C(=O)C4CCC(CC4C3=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-phenylalaninamide](/img/structure/B15151590.png)
![4-{2-[4-(1-{3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)phenoxy]ethyl}-1,3-dimethylpiperazin-2-one; 6-hydroxy-2-naphthoic acid](/img/structure/B15151609.png)

![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B15151621.png)
![2-amino-N-[1-[3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide;hydrochloride](/img/structure/B15151623.png)
![Methyl 4-({[2-(4-methoxyphenyl)-8-methylquinolin-4-yl]carbonyl}amino)benzoate](/img/structure/B15151630.png)

![Tert-butyl 4-{[1-(hydroxyimino)-2-methylpropyl]carbamoyl}piperidine-1-carboxylate](/img/structure/B15151654.png)

![[5-(2,4-Dichlorophenyl)furan-2-yl]methyl 2,3-dichlorobenzoate](/img/structure/B15151666.png)
![N-(2,6-diethylphenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B15151671.png)
![N-{2-oxo-2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}-N-phenylmethanesulfonamide](/img/structure/B15151674.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15151684.png)
![N-[(5-methyl-1H-benzotriazol-1-yl)methyl]-4-nitroaniline](/img/structure/B15151688.png)
